N-({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)glycylglycine
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Overview
Description
N-({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)glycylglycine is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .
Preparation Methods
The synthesis of N-({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)glycylglycine typically involves multi-step organic reactions. One common method involves the reaction of 2-[4-(propan-2-yl)phenyl]-1,3-thiazole with acetic anhydride to form the acetylated intermediate. This intermediate is then reacted with glycylglycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
N-({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)glycylglycine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce carbonyl groups to alcohols.
Scientific Research Applications
N-({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)glycylglycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of N-({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)glycylglycine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
N-({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)glycylglycine can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
What sets this compound apart is its unique combination of the thiazole ring with the glycylglycine moiety, which may confer additional biological activities and enhance its potential as a therapeutic agent.
Properties
Molecular Formula |
C18H21N3O4S |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[[2-[[2-[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H21N3O4S/c1-11(2)12-3-5-13(6-4-12)18-21-14(10-26-18)7-15(22)19-8-16(23)20-9-17(24)25/h3-6,10-11H,7-9H2,1-2H3,(H,19,22)(H,20,23)(H,24,25) |
InChI Key |
TZJCKVJKUJUNPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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